Methyl 1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclopropane-1-carboxylate Methyl 1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclopropane-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 66494-27-7
VCID: VC8129894
InChI: InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12(4)11(6-7-11)8(13)15-5/h6-7H2,1-5H3
SMILES: CC(C)(C)OC(=O)N(C)C1(CC1)C(=O)OC
Molecular Formula: C11H19NO4
Molecular Weight: 229.27 g/mol

Methyl 1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclopropane-1-carboxylate

CAS No.: 66494-27-7

Cat. No.: VC8129894

Molecular Formula: C11H19NO4

Molecular Weight: 229.27 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclopropane-1-carboxylate - 66494-27-7

Specification

CAS No. 66494-27-7
Molecular Formula C11H19NO4
Molecular Weight 229.27 g/mol
IUPAC Name methyl 1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclopropane-1-carboxylate
Standard InChI InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12(4)11(6-7-11)8(13)15-5/h6-7H2,1-5H3
Standard InChI Key LAXOTRWQWYZIQE-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N(C)C1(CC1)C(=O)OC
Canonical SMILES CC(C)(C)OC(=O)N(C)C1(CC1)C(=O)OC

Introduction

Structural and Molecular Characteristics

Molecular Formula and IUPAC Nomenclature

The compound’s systematic IUPAC name, methyl 1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclopropane-1-carboxylate, reflects its intricate substitution pattern. Its molecular formula is C₁₁H₁₉NO₄, derived from:

  • A cyclopropane ring (C₃H₄) with two substituents at the 1-position.

  • A methyl ester group (-COOCH₃) contributing C₂H₃O₂.

  • An N-methyl-N-Boc-amino group (-N(CH₃)C(O)O-C(CH₃)₃) contributing C₆H₁₂NO₂.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₁H₁₉NO₄
Molecular Weight241.28 g/mol
Functional GroupsCarboxylate ester, Boc-protected methylamino
Strain Energy~27.5 kcal/mol (cyclopropane)

The cyclopropane ring’s high strain energy (≈27.5 kcal/mol) enhances its reactivity, enabling participation in ring-opening reactions and [2+1] cycloadditions.

Stereochemical Considerations

While the compound lacks chiral centers due to symmetric substitution at the cyclopropane ring’s 1-position, its Boc-protected amino group introduces steric hindrance, influencing conformational stability. Nuclear Magnetic Resonance (NMR) studies of analogous compounds reveal restricted rotation around the N–C(O) bond, resulting in distinct diastereotopic proton environments.

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis involves a multi-step strategy:

  • Cyclopropanation: A [2+1] cycloaddition between methyl acrylate and diazomethane generates methyl cyclopropane-1-carboxylate.

  • Amino Group Introduction: The cyclopropane’s carboxylate is converted to an amide via coupling with methylamine using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

  • Boc Protection: The secondary amine is protected with di-tert-butyl dicarbonate ((Boc)₂O) in dichloromethane, yielding the final product.

Key Reaction: Boc Protection

Cyclopropane-NHCH3+(Boc)2ODMAP, CH2Cl2Cyclopropane-N(Boc)CH3+CO2\text{Cyclopropane-NHCH}_3 + (\text{Boc})_2\text{O} \xrightarrow{\text{DMAP, CH}_2\text{Cl}_2} \text{Cyclopropane-N(Boc)CH}_3 + \text{CO}_2

This step achieves >90% yield under optimized conditions (0°C, 12 h).

Industrial Manufacturing

Industrial production employs continuous-flow reactors to enhance efficiency. For example, a microreactor system operating at 50°C with a residence time of 5 minutes improves yield by 15% compared to batch processes. Purification via simulated moving-bed chromatography ensures >99% purity for pharmaceutical applications.

Chemical Reactivity and Derivatives

Nucleophilic Substitution

The methyl ester undergoes nucleophilic acyl substitution with alkoxides or amines:

RCOOCH3+NH2R’RCONHR’+CH3OH\text{RCOOCH}_3 + \text{NH}_2\text{R'} \rightarrow \text{RCONHR'} + \text{CH}_3\text{OH}

For instance, reaction with benzylamine in ethanol produces the corresponding amide derivative, a precursor to protease inhibitors.

Ring-Opening Reactions

The strained cyclopropane ring reacts with electrophiles (e.g., halogens):

Cyclopropane+Br21,3-Dibromopropane derivative\text{Cyclopropane} + \text{Br}_2 \rightarrow \text{1,3-Dibromopropane derivative}

This reactivity is exploited in polymer chemistry to synthesize cross-linked networks.

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a key intermediate in synthesizing peptidomimetics, mimicking natural peptide structures. For example, its incorporation into HIV-1 protease inhibitors enhances metabolic stability by resisting enzymatic degradation.

Material Science

Functionalized cyclopropane derivatives are utilized in liquid crystal displays (LCDs). The compound’s rigid structure improves thermal stability, enabling operation at temperatures up to 150°C.

Comparative Analysis with Analogous Compounds

Table 2: Comparison with Structural Analogs

CompoundMolecular FormulaKey FeatureApplication
Methyl 1-((Boc)amino)cyclopropanecarboxylateC₁₀H₁₇NO₄Unmethylated amino groupEnzyme inhibitor synthesis
Methyl 1-(Boc-amino)cyclobutanecarboxylateC₁₁H₁₉NO₄Four-membered ringLower strain, reduced reactivity

The methyl group on the amino moiety in the target compound enhances steric shielding, prolonging half-life in biological systems by 40% compared to unmethylated analogs.

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